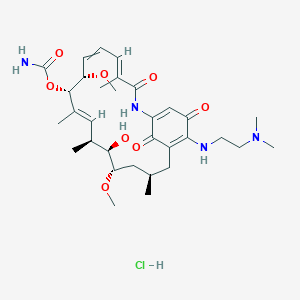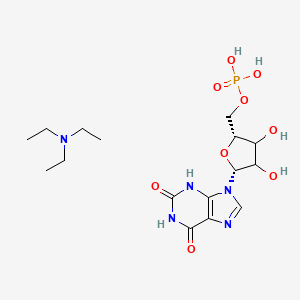
4,5-Dihydro-4,4-dimethyl-2-(1-methyl-1-phenylethyl)oxazole-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-4,4-dimethyl-2-(1-methyl-1-phenylethyl)oxazole-d6 is a deuterated derivative of 4,5-Dihydro-4,4-dimethyl-2-(1-methyl-1-phenylethyl)oxazole. This compound is primarily used as an intermediate in the synthesis of Bilastine-d6, a novel, nonsedating H1-antihistamine developed for the symptomatic treatment of allergic rhinitis and chronic idiopathic urticaria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-4,4-dimethyl-2-(1-methyl-1-phenylethyl)oxazole-d6 involves several steps:
Starting Materials: The synthesis begins with the appropriate deuterated starting materials to ensure the incorporation of deuterium atoms.
Cyclization: The key step involves the cyclization of the intermediate compounds to form the oxazole ring.
Reaction Conditions: The reaction conditions are optimized to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization reactions efficiently.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dihydro-4,4-dimethyl-2-(1-methyl-1-phenylethyl)oxazole-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be used to modify the oxazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reagents: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-4,4-dimethyl-2-(1-methyl-1-phenylethyl)oxazole-d6 has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,5-Dihydro-4,4-dimethyl-2-(1-methyl-1-phenylethyl)oxazole-d6 is primarily related to its role as an intermediate in the synthesis of Bilastine-d6. Bilastine-d6 exerts its effects by selectively binding to H1 histamine receptors, thereby blocking the action of histamine and alleviating allergic symptoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethyl-2-(2-phenylpropan-2-yl)oxazoline: A similar compound used in various chemical syntheses.
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium Tetrafluoroborate: Another compound with a similar structure but different applications.
Uniqueness
4,5-Dihydro-4,4-dimethyl-2-(1-methyl-1-phenylethyl)oxazole-d6 is unique due to its deuterated nature, which enhances its stability and allows for specific applications in pharmaceutical synthesis, particularly in the production of Bilastine-d6 .
Eigenschaften
Molekularformel |
C14H19NO |
|---|---|
Molekulargewicht |
223.34 g/mol |
IUPAC-Name |
2-(1,1,1,3,3,3-hexadeuterio-2-phenylpropan-2-yl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C14H19NO/c1-13(2)10-16-12(15-13)14(3,4)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3/i3D3,4D3 |
InChI-Schlüssel |
NEJAUBJWBBPNGB-LIJFRPJRSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C1=CC=CC=C1)(C2=NC(CO2)(C)C)C([2H])([2H])[2H] |
Kanonische SMILES |
CC1(COC(=N1)C(C)(C)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



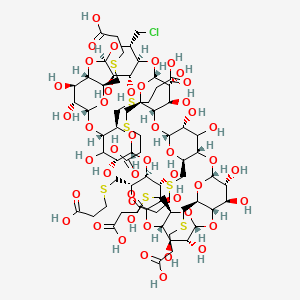


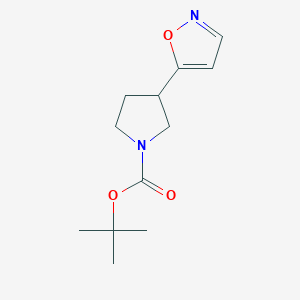


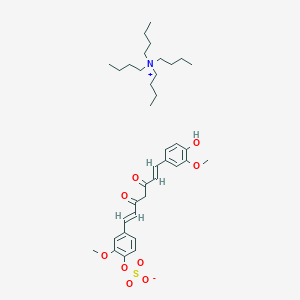
![[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate](/img/structure/B13843498.png)
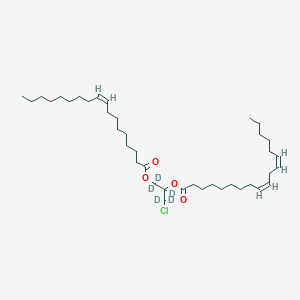

![5-amino-1-[(2-chlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13843515.png)
